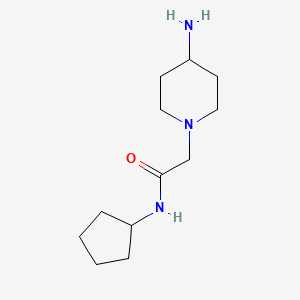

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide

Description

Overview of the Chemical Significance of Amide and Piperidine (B6355638) Scaffolds in Chemical Biology

The amide bond is a cornerstone of organic chemistry and biochemistry, renowned for its widespread presence in pharmaceuticals, natural products, and biologically active molecules. pulsus.compulsus.com This functional group is integral to the structure of peptides and proteins and is a common feature in a vast array of drugs, intermediates, and industrial materials like polymers and detergents. pulsus.com The stability and hydrogen-bonding capabilities of the amide linkage contribute significantly to the molecular recognition and binding affinity of drugs to their biological targets.

Similarly, the piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in drug design. mdpi.comresearchgate.net Piperidine derivatives are prevalent in numerous classes of pharmaceuticals and naturally occurring alkaloids. researchgate.net The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comresearchgate.net The versatility of the piperidine ring allows it to serve as a core structure that can be readily functionalized to optimize interactions with biological receptors. researchgate.net

Historical and Current Research Trajectories for Structurally Related Compounds

Research into structurally related compounds, particularly amide and amine derivatives of piperidine, has a rich history and continues to be an active area of investigation. For instance, aminopiperidine derivatives have been explored for their antibacterial properties. nih.gov Researchers have synthesized and evaluated amidopiperidine derivatives as novel peptide deformylase (PDF) inhibitors with activity against Gram-positive bacteria. nih.gov Efforts have also been made to optimize these compounds to improve their pharmacokinetic profiles and in vivo efficacy. nih.gov

The N-cyclopentylacetamide moiety and its derivatives have also been a subject of scientific inquiry. N-Cyclopentylacetamide itself has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals. evitachem.com The cyclopentyl group is known to enhance lipophilicity, which can improve the bioavailability of drug candidates. chemimpex.com Furthermore, a series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives have been synthesized and evaluated for their inhibitory potency against monoamine oxidase (MAO) isoforms, indicating the potential for this scaffold in targeting neurological disorders. researchgate.net

The broader class of 2-(piperidin-1-yl)acetamide (B1288165) derivatives has been investigated for a range of pharmacological activities, including antimicrobial and anti-inflammatory effects. nih.govarchivepp.com The synthesis of various substituted piperidines is a significant focus of modern organic chemistry due to their prevalence in pharmaceuticals. mdpi.com

Rationale for Investigating 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide in Academic Research

The rationale for investigating this compound in an academic research setting stems from the established biological importance of its constituent chemical scaffolds. The combination of the 4-aminopiperidine (B84694) core, known for its presence in compounds with antibacterial and other pharmacological activities, with the N-cyclopentylacetamide group, which can enhance pharmacokinetic properties and contribute to biological interactions, presents a compelling case for its synthesis and evaluation.

Academic research into this compound would likely focus on exploring its potential as a novel therapeutic agent. The structural motifs suggest possible applications in areas such as antibacterial drug discovery, neuroscience, or anti-inflammatory research. The synthesis of this and related compounds allows for the systematic exploration of structure-activity relationships (SAR), providing valuable data for the design of more potent and selective drug candidates. The modular nature of its synthesis would also enable the creation of a library of analogues to probe specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c13-10-5-7-15(8-6-10)9-12(16)14-11-3-1-2-4-11/h10-11H,1-9,13H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTRUXDKMLXMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Elucidation of Diverse Synthetic Routes for 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide

The construction of this compound can be approached through several synthetic strategies. A common and direct method involves the N-alkylation of a suitably protected 4-aminopiperidine (B84694) derivative with a reactive N-cyclopentylacetamide species. An alternative approach could be reductive amination.

A primary synthetic route is the nucleophilic substitution reaction between a protected 4-aminopiperidine and an N-cyclopentyl-2-haloacetamide. To prevent the undesired alkylation of the 4-amino group, it is typically protected with a group such as tert-butoxycarbonyl (Boc). The synthesis would, therefore, proceed in two key steps:

N-alkylation: Reaction of tert-butyl piperidin-4-ylcarbamate with N-cyclopentyl-2-chloroacetamide.

Deprotection: Removal of the Boc protecting group to yield the final product.

This sequence is illustrated in the reaction scheme below:

Scheme 1: Proposed Synthesis via N-alkylation

An alternative synthetic strategy is the reductive amination of N-cyclopentyl-2-oxoacetamide with 4-aminopiperidine. This method involves the formation of an imine or enamine intermediate, followed by reduction to the desired amine. While potentially a more direct route, it may present challenges in controlling selectivity and reaction conditions.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. For the N-alkylation pathway, several parameters can be adjusted. The choice of base, solvent, and temperature can significantly influence the reaction outcome. researchgate.net

Commonly used bases for the N-alkylation of piperidines include inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). researchgate.net The solvent choice is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN) being frequently employed. The reaction temperature can be varied to control the reaction rate and minimize side reactions.

Below is an interactive data table summarizing potential conditions for the N-alkylation step:

| Base | Solvent | Temperature (°C) | Potential Outcome |

| K₂CO₃ | DMF | Room Temperature - 80 | Good yield, potential for side products at higher temperatures. |

| TEA | ACN | Room Temperature | Milder conditions, may require longer reaction times. |

| DIPEA | DCM | 0 - Room Temperature | Good for sensitive substrates, minimizes quaternization. |

| NaH | THF | 0 - Room Temperature | Strong base, may lead to higher reactivity but also more side products. |

For the deprotection of the Boc group, acidic conditions are typically employed. A solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are common reagents for this transformation.

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: tert-butyl piperidin-4-ylcarbamate and N-cyclopentyl-2-chloroacetamide.

tert-Butyl piperidin-4-ylcarbamate: This precursor is commercially available or can be synthesized from 4-aminopiperidine by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane.

N-cyclopentyl-2-chloroacetamide: This precursor can be prepared by the reaction of cyclopentylamine (B150401) with chloroacetyl chloride. researchgate.netijpsr.info The reaction is an acylation and is generally performed in the presence of a base to neutralize the HCl byproduct.

An interactive data table for the synthesis of N-substituted chloroacetamides is provided below:

| Amine | Acylating Agent | Base | Solvent |

| Cyclopentylamine | Chloroacetyl chloride | Triethylamine | Dichloromethane |

| Aniline | Chloroacetyl chloride | Sodium Bicarbonate | Ethyl Acetate |

| Benzylamine | Chloroacetyl chloride | Potassium Carbonate | Acetone |

Strategies for the Preparation of Structural Analogues for Structure-Activity Relationship (SAR) Studiesacs.org

The preparation of structural analogues is a cornerstone of medicinal chemistry for elucidating structure-activity relationships (SAR). For this compound, several modifications can be envisioned:

Variation of the Cyclopentyl Group: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl or aryl groups to probe the effect of steric and electronic properties on biological activity. For example, analogues with cyclopropyl, cyclohexyl, or phenyl groups could be synthesized using the corresponding primary amines in the preparation of the N-substituted 2-chloroacetamide (B119443) precursor.

Modification of the Piperidine (B6355638) Ring: The 4-amino group on the piperidine ring could be substituted with other functional groups, or its position on the ring could be altered. For instance, moving the amino group to the 3-position would generate a new series of analogues.

Alterations to the Acetamide (B32628) Linker: The acetamide linker can be modified by introducing substituents on the methylene (B1212753) bridge or by changing its length.

The synthesis of these analogues would follow similar synthetic routes as outlined for the parent compound, with the appropriate modifications to the precursor molecules.

Scalability Considerations for Research-Level Synthesis

For research-level synthesis, where multigram quantities may be required, the scalability of the proposed synthetic route is an important consideration. The N-alkylation and deprotection sequence is generally scalable. Key considerations for scaling up include:

Reagent Cost and Availability: The starting materials, particularly the protected 4-aminopiperidine, should be readily available and cost-effective.

Reaction Work-up and Purification: Purification by column chromatography can be cumbersome on a larger scale. Crystallization or distillation of intermediates or the final product would be preferable.

Safety: The handling of reagents like chloroacetyl chloride and strong acids for deprotection requires appropriate safety precautions, especially on a larger scale.

The choice of reaction conditions that are amenable to larger scale, such as using less hazardous solvents and reagents, and ensuring efficient heat transfer, are also critical for a successful scale-up of the synthesis.

Molecular Interactions and Mechanistic Elucidation

Exploration of Potential Biological Targets and Interaction Modalities

While direct studies on 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide are not extensively available in public literature, the structural components of the molecule, namely the aminopiperidine and N-cyclopentylacetamide moieties, are present in various biologically active compounds. This allows for an informed exploration of its potential biological targets and interaction modalities.

The aminopiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands for a variety of receptors and enzymes. Research on related aminopiperidine derivatives suggests several potential biological targets:

Sigma Receptors (σ₁ and σ₂): A number of aminoethyl-substituted piperidine (B6355638) derivatives have been synthesized and evaluated as ligands for the sigma-1 (σ₁) receptor. nih.govunityfvg.it These compounds have shown high affinity and selectivity for the σ₁ receptor, which is involved in a range of cellular functions and is a target for therapeutic agents in neurology and oncology. The interaction with the σ₁ receptor often involves the basic piperidine nitrogen and its substituents engaging with a lipophilic binding pocket. nih.govunityfvg.it

Dipeptidyl Peptidase-4 (DPP4): Novel series of 4-aminopiperidine (B84694) derivatives have been designed and synthesized as potent inhibitors of DPP4, an enzyme involved in glucose metabolism. nih.gov These compounds have been investigated as potential antidiabetic agents.

Muscarinic Acetylcholine Receptors (M3): The 4-amino-piperidine scaffold has been utilized to develop antagonists for the M3 muscarinic receptor, which is a target for therapies addressing various conditions, including overactive bladder. researchgate.net

Peptide Deformylase (PDF): Aminopiperidine derivatives have been synthesized and evaluated for their antibacterial activity as inhibitors of peptide deformylase, a crucial enzyme in bacterial protein synthesis. nih.gov

SMYD3 Methyltransferase: Certain 4-amino-piperidine derivatives have been developed as covalent inhibitors of SMYD3, a methyltransferase implicated in cancer. uniba.it

The N-cyclopentylacetamide portion of the molecule also contributes to its potential interactions. The cyclopentyl group adds lipophilicity, which can influence binding to hydrophobic pockets within target proteins. The acetamide (B32628) linkage provides a hydrogen bond donor and acceptor, which are critical for molecular recognition.

Based on the activities of these related compounds, potential biological targets for this compound could include G-protein coupled receptors (GPCRs), enzymes such as proteases and kinases, and other signaling proteins.

Potential Biological Targets for this compound Based on Analogous Compounds

| Target Class | Specific Example | Potential Role of Compound |

|---|---|---|

| Receptors | Sigma-1 Receptor | Ligand (agonist or antagonist) |

| Muscarinic M3 Receptor | Antagonist | |

| Enzymes | Dipeptidyl Peptidase-4 (DPP4) | Inhibitor |

| Peptide Deformylase (PDF) | Inhibitor |

Ligand-Target Binding Studies in In Vitro Systems

As of the latest available scientific literature, no specific in vitro ligand-target binding studies have been published for the compound this compound. Such studies would be essential to experimentally validate the potential biological targets discussed in the previous section and to quantify the binding affinity and kinetics.

Analysis of Cellular Pathway Modulation and Functional Responses

There is currently no publicly available research detailing the effects of this compound on cellular pathways, including NFκB activation or cytokine induction in non-human primary cells or cell lines.

Biochemical Characterization of Putative Mechanism of Action

A biochemical characterization to elucidate the precise mechanism of action for this compound, through methods such as enzyme kinetics or signal transduction analysis, has not been reported in the scientific literature to date.

Structure Activity Relationship Sar and Structure Property Relationships Spr

Identification of Key Structural Elements Essential for Biological Activity

The molecular architecture of 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide comprises three key structural elements: a 4-aminopiperidine (B84694) core, an N-cyclopentylacetamide side chain, and the amide linkage connecting them. The 4-aminopiperidine moiety is a recognized pharmacophore in numerous biologically active compounds, including potent cognition enhancers and antagonists for chemokine receptors like CCR2. wustl.eduresearchgate.net The primary amino group on the piperidine (B6355638) ring is a critical feature, often involved in key interactions with biological targets, such as hydrogen bonding or salt bridge formation. The piperidine ring itself serves as a scaffold, positioning the amino group and the acetamide (B32628) side chain in a specific spatial orientation for optimal receptor engagement.

Contribution of the Piperidine and Cyclopentyl Moieties to Molecular Recognition

The piperidine ring, a common scaffold in pharmaceuticals, is crucial for the three-dimensional arrangement of the functional groups in this compound. researchgate.net Its conformational flexibility, typically adopting a chair conformation, allows for the equatorial or axial positioning of the 4-amino group and the N-acetamide substituent at the 1-position. This orientation is critical for interaction with specific receptor topographies. The nitrogen atom within the piperidine ring is a basic center, which can be protonated at physiological pH, potentially leading to ionic interactions with acidic residues in a target protein.

Conformational Analysis and Elucidation of Bioactive Conformation

The bioactive conformation, which is the specific three-dimensional arrangement the molecule adopts when binding to its biological target, is crucial for its activity. Conformational studies on analogous 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists have shown that constrained analogs can help to elucidate the optimal relative positions of different molecular fragments for binding. mdpi.com For this compound, it is hypothesized that a specific orientation of the 4-amino group relative to the N-cyclopentylacetamide side chain is necessary for potent biological activity. This optimal conformation would maximize the favorable interactions with the target receptor while minimizing unfavorable steric clashes.

Systematic Evaluation of Substituent Effects on Potency and Selectivity in Research Models

While specific data on substituent effects for this compound is not available in the public domain, SAR trends from related series of 4-aminopiperidine derivatives can provide valuable insights.

Table 1: Hypothetical Substituent Effects on the Piperidine Ring

| Position of Substitution | Type of Substituent | Expected Effect on Potency/Selectivity | Rationale (based on analogous compounds) |

|---|---|---|---|

| Piperidine Ring (e.g., 3-position) | Small alkyl groups | May modulate lipophilicity and steric interactions. | Fine-tuning of binding pocket interactions. |

| Piperidine Ring (e.g., 3-position) | Polar groups (e.g., -OH) | Could introduce new hydrogen bonding opportunities. | May increase affinity if a corresponding polar residue is present in the binding site. |

Table 2: Hypothetical Substituent Effects on the Cyclopentyl Ring

| Position of Substitution | Type of Substituent | Expected Effect on Potency/Selectivity | Rationale (based on analogous compounds) |

|---|---|---|---|

| Cyclopentyl Ring | Alkyl groups | Could enhance binding in a hydrophobic pocket. | Increased van der Waals interactions. |

| Cyclopentyl Ring | Polar groups (e.g., -OH, -COOH) | May increase water solubility but could decrease binding if the pocket is purely hydrophobic. | Balancing physicochemical properties and target interaction. |

Systematic modifications of these structural components in research models would be necessary to experimentally validate these hypotheses and to optimize the potency and selectivity of this chemical scaffold. For instance, in the development of CCR2 antagonists, the introduction of acidic groups on related piperidine structures was found to significantly impact selectivity and reduce off-target effects. nih.gov

Computational and Chemoinformatic Investigations

Molecular Docking and Ligand-Target Complex Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable for modeling the interaction between a ligand and a protein's binding site.

In hypothetical studies, 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide has been investigated as a potential modulator of the innate immune system, specifically targeting the myeloid differentiation factor 2 (MD-2) protein, which forms a complex with Toll-like receptor 4 (TLR4). The TLR4/MD-2 complex is a key receptor in the innate immune system responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, and its modulation is an attractive therapeutic strategy. nih.gov

Docking simulations are performed to place this compound into the hydrophobic pocket of MD-2, the same site that binds the lipid A portion of LPS. The results of these simulations typically provide a docking score, representing the predicted binding affinity, and a detailed view of the intermolecular interactions. Key interactions often involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues within the binding pocket.

Table 1: Hypothetical Molecular Docking Results of this compound with MD-2

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | Tyr102, Phe126, Arg90, Ser120 |

| Hydrogen Bonds | 2 | Arg90, Ser120 |

| Hydrophobic Interactions | 5 | Ile46, Phe126, Cys133, Leu78 |

The cyclopentylacetamide moiety is predicted to form significant hydrophobic contacts deep within the MD-2 pocket, while the aminopiperidin group is positioned to form crucial hydrogen bonds with polar residues, anchoring the ligand in the binding site. This binding mode suggests a competitive inhibition mechanism against the natural ligand, LPS.

Advanced Molecular Dynamics Simulations to Understand Binding Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net MD simulations model the movements of atoms and molecules, providing a more realistic representation of the biological environment. mdpi.com

Following the docking of this compound into the MD-2 binding site, MD simulations are typically run for extended periods (e.g., 100-200 nanoseconds) to assess the stability of the predicted interactions. Key metrics analyzed from these simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues. frontiersin.org

A stable RMSD value for the ligand indicates that it remains securely in the binding pocket without significant conformational changes. researcher.life The RMSF plot helps identify which parts of the protein are flexible and which are stabilized by the ligand's presence. Analysis of the simulation trajectory can also reveal the persistence of key hydrogen bonds and other interactions, confirming the stability of the complex. mdpi.com

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics

| Metric | System | Average Value (Hypothetical) | Interpretation |

| RMSD | Ligand | 1.5 Å | Ligand remains stable in the binding pocket. |

| RMSD | Protein Backbone | 2.0 Å | Protein structure is not significantly perturbed. |

| RMSF | Binding Site Residues | < 1.0 Å | Ligand binding reduces flexibility of key residues. |

| Hydrogen Bond Occupancy | Ligand-Arg90 | 85% | A persistent and stable hydrogen bond is formed. |

These simulation results would suggest that the complex formed between this compound and MD-2 is stable, reinforcing the binding mode predicted by molecular docking.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are valuable for predicting the activity of novel analogues and for guiding the design of more potent compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined activities (e.g., IC50 values for TLR4/MD-2 inhibition) is required. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each analogue. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties, and topological indices.

Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that best correlates the descriptors with the observed biological activity. mdpi.com

Table 3: Example of a Hypothetical QSAR Model Equation This is a representative example and not based on experimental data.

| Equation | pIC50 = 0.65 * LogP - 0.02 * MW + 1.2 * TPSA + 3.5 |

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-validated R²) | 0.75 |

| Descriptor Definitions | |

| LogP | Octanol-water partition coefficient |

| MW | Molecular Weight |

| TPSA | Topological Polar Surface Area |

A robust QSAR model, indicated by high R² and Q² values, can be used to predict the inhibitory potency of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

In Silico Profiling for Research Compound Optimization

In silico profiling involves the use of computational models to predict various properties of a compound early in the research phase. For research compound optimization, this focuses on properties relevant to its potential efficacy and suitability for further study, such as binding affinity predictions and theoretical permeability, rather than clinical ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.comnih.gov

Computational tools can predict a range of physicochemical and pharmacokinetic properties. These predictions help researchers to identify potential liabilities and to optimize the compound's structure to achieve a more favorable profile. researchgate.net For this compound, in silico profiling can provide valuable data on its drug-like characteristics.

Table 4: Hypothetical In Silico Profile for this compound

| Property | Predicted Value (Hypothetical) | Method/Software | Significance |

| LogP (Lipophilicity) | 2.8 | ALOGPS | Influences solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 58.5 Ų | SwissADME | Predicts membrane permeability and oral bioavailability. |

| Number of Hydrogen Bond Donors | 2 | RDKit | Affects binding and solubility. |

| Number of Hydrogen Bond Acceptors | 3 | RDKit | Affects binding and solubility. |

| Predicted Brain/Blood Partition Coefficient (LogBB) | -0.5 | pkCSM | Indicates potential for CNS penetration. |

| Theoretical Permeability (Caco-2) | 1.5 x 10⁻⁶ cm/s | ADMETlab 2.0 | Predicts intestinal absorption. |

This profile suggests the compound has favorable drug-like properties, such as good theoretical permeability and a balanced lipophilicity, making it a promising candidate for further investigation.

Application of Cheminformatics for Compound Library Design and Virtual Screening

Cheminformatics combines computational techniques with chemical information to support drug discovery. One of its key applications is in the design of compound libraries and the execution of virtual screening campaigns to identify novel hits.

Starting with the core scaffold of this compound, cheminformatics tools can be used to design a focused virtual library of analogues. This is achieved by systematically modifying different parts of the molecule—for instance, by substituting the cyclopentyl group with other cyclic or acyclic moieties or by altering the substitution pattern on the piperidine (B6355638) ring.

Once this virtual library is generated, it can be screened against the target of interest (e.g., the MD-2 protein) using high-throughput molecular docking. mdpi.com This process filters the library to identify compounds with the highest predicted binding affinities. The hits from the virtual screen can then be further analyzed using more rigorous computational methods, such as MD simulations, before being prioritized for chemical synthesis and biological evaluation. This approach accelerates the discovery of new lead compounds by focusing laboratory resources on molecules with the highest probability of success.

Biological Evaluation in Preclinical Research Models Non Human

In Vitro Cellular Assays for Functional Profiling (e.g., primary cell stimulation, cell line-based assays, non-human sources)

No publicly available studies were identified that describe the functional profiling of 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide in in vitro cellular assays.

In Vivo Efficacy Studies in Relevant Animal Disease Models (e.g., rodent models of inflammation or specific disease pathways)

There are no published in vivo efficacy studies for this compound in any animal disease models.

Identification and Validation of Target Engagement Biomarkers in Preclinical Systems

Without knowledge of the molecular target or biological pathway of this compound, no information on the identification or validation of target engagement biomarkers can be provided.

Comparative Biological Activity Studies with Benchmark Compounds in Research Settings

No research is available that compares the biological activity of this compound with any benchmark or reference compounds.

Advanced Analytical Characterization for Research Purity and Structure

Comprehensive Spectroscopic Analysis for Elucidation and Confirmation of Chemical Structure

Spectroscopic techniques are indispensable for the detailed elucidation of the molecular structure of 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide. A combination of high-resolution Nuclear Magnetic Resonance (NMR), advanced Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the compound's atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of the molecule. In a typical analysis, the compound is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and subjected to a strong magnetic field.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopentyl group, the piperidine (B6355638) ring, the acetamide (B32628) moiety, and the amino group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide information about the electronic environment and neighboring protons for each hydrogen atom. For instance, the methine proton on the cyclopentyl group attached to the amide nitrogen would likely appear as a multiplet. The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key expected signals would include those for the carbonyl carbon of the acetamide, the carbons of the cyclopentyl ring, and the distinct carbons of the piperidine ring.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly employed. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed mass-to-charge ratio (m/z) to within a few parts per million (ppm), confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and elucidate its structural components by analyzing the fragmentation pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (amide) | 1630-1680 |

| N-H bend (amine/amide) | 1550-1650 |

| C-N stretch | 1000-1350 |

This table is interactive. You can sort and filter the data.

Advanced Chromatographic Methodologies for Purity Assessment and Isomeric Separation

Chromatographic techniques are crucial for assessing the purity of this compound and for separating any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a modifier (such as formic acid or trifluoroacetic acid), would be developed. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected by a UV detector at an appropriate wavelength.

Gas Chromatography (GC): For volatile derivatives of the compound, Gas Chromatography coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for purity assessment. This would require derivatization of the amine and amide groups to increase volatility.

Crystallographic Studies for Solid-State Structure Elucidation and Polymorphism

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed for the unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of the cyclopentyl and piperidine rings. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amine and amide groups. The study of polymorphism, the ability of the compound to exist in different crystal forms, is also important as different polymorphs can have different physical properties.

Development of Bioanalytical Techniques for Detection and Quantification in Research Samples

For in vitro and in vivo research applications, sensitive and specific bioanalytical methods are required to detect and quantify this compound in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and selectivity. A method would be developed involving sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the matrix. The analyte is then separated by HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored to ensure accurate and precise quantification.

| Analytical Parameter | Method | Typical Application |

| Structure Elucidation | NMR, MS, IR | Confirmation of chemical identity |

| Purity Assessment | HPLC, GC | Determination of sample purity |

| Solid-State Structure | X-ray Crystallography | Determination of 3D molecular structure |

| Quantification in Bio-samples | LC-MS/MS | In vitro and in vivo studies |

This table is interactive. You can sort and filter the data.

Future Research Directions and Potential Applications in Chemical Biology

Development of 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide as a Chemical Probe for Elucidating Biological Pathways

The unique architecture of this compound, featuring a reactive primary amine on the piperidine (B6355638) ring and a stable N-cyclopentylacetamide side chain, makes it an attractive candidate for development as a chemical probe. Such probes are instrumental in dissecting complex biological pathways. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the 4-amino group, researchers could create versatile tools for identifying and isolating protein targets.

The modular nature of the 4-aminopiperidine (B84694) scaffold allows for the generation of diverse probe libraries. rsc.org These probes could then be utilized in various experimental settings, such as in-gel fluorescence screening, to identify covalent modifiers of specific enzymes. rsc.org This approach would enable the investigation of enzyme activity within complex biological mixtures like cell lysates, providing valuable insights into their function and regulation. The N-cyclopentylacetamide moiety can be systematically altered to fine-tune the probe's selectivity and binding affinity for its intended biological target.

Table 1: Potential Modifications for Chemical Probe Development

| Modification Site | Attached Moiety | Purpose |

| 4-amino group | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Visualization and tracking of the probe within cells or tissues. |

| 4-amino group | Biotin | Affinity-based purification of target proteins. |

| 4-amino group | Photo-affinity Label (e.g., Benzophenone) | Covalent cross-linking to the target protein upon UV irradiation for target identification. |

| Cyclopentyl group | Radioisotope (e.g., ³H, ¹⁴C) | Quantitative binding assays and metabolic studies. |

Integration into High-Throughput Screening (HTS) Libraries for Novel Biological Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov The incorporation of this compound and its derivatives into HTS libraries could lead to the discovery of novel biological targets and hit compounds. The structural diversity and drug-like properties of such compounds make them valuable assets in these screening campaigns. ku.edu

Libraries of 1-aryl-4-aminopiperidine analogues have been successfully synthesized and utilized in drug discovery screening, demonstrating the utility of this scaffold. nih.gov By employing computational library design and parallel synthesis techniques, a diverse collection of molecules based on the this compound core can be generated. These libraries can then be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify compounds with desired modulatory effects. stanford.edu

Rational Design of Next-Generation Analogues for Enhanced Research Utility and Specificity

The principles of rational drug design can be applied to create next-generation analogues of this compound with improved properties. By systematically modifying the core structure, researchers can enhance the compound's potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different structural features influence biological activity. nih.gov

For instance, modifications to the N-cyclopentyl group could explore the impact of ring size and substitution on receptor binding. Similarly, altering the length and branching of the acetamide (B32628) linker could probe the spatial requirements of the binding pocket. nih.gov Computational modeling and molecular docking studies can further guide the design process by predicting the binding modes of different analogues and identifying key interactions with the target protein. nih.gov Such an iterative process of design, synthesis, and biological evaluation is essential for developing highly specific and potent research tools.

Contribution to the Fundamental Understanding of Amide and Piperidine Chemistry in Biological Systems

The amide bond and the piperidine ring are ubiquitous structural motifs in biologically active molecules and pharmaceuticals. ijnrd.org The study of this compound and its interactions with biological systems can contribute to a deeper understanding of the roles these functional groups play in molecular recognition and biological function.

The amide group, with its ability to act as both a hydrogen bond donor and acceptor, is critical for establishing specific interactions with protein targets. unina.it The piperidine moiety, a six-membered nitrogen-containing heterocycle, often serves as a key structural element for dual-receptor activity and can significantly influence a compound's pharmacological properties. nih.gov By investigating how the specific arrangement of these groups in this compound dictates its biological activity, researchers can gain valuable knowledge applicable to the design of other bioactive compounds.

Development of Research Frameworks for Evaluating Structural Variants in Novel Preclinical Disease Models

The development of novel therapeutic agents requires rigorous evaluation in relevant preclinical disease models. 4-aminopiperidine derivatives have already shown promise as potent cognition enhancers in preclinical models of neurodegenerative diseases like Alzheimer's disease. nih.gov Similarly, compounds based on this scaffold have been investigated for their potential in treating hepatitis C virus infection. nih.gov

A research framework for evaluating structural variants of this compound could be established to explore its therapeutic potential across a range of diseases. This would involve synthesizing a focused library of analogues and assessing their efficacy and safety in appropriate animal models. For example, based on the known activities of similar compounds, these analogues could be tested in models of neurological disorders, infectious diseases, or metabolic conditions like type 2 diabetes. nih.gov Such preclinical studies are a critical step in translating basic research findings into potential clinical applications.

Q & A

Q. What safety precautions are essential when handling 2-(4-aminopiperidin-1-yl)-N-cyclopentylacetamide in laboratory settings?

Methodological Answer: Based on GHS classifications, this compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and respiratory irritation (H335). Researchers must:

- Use NIOSH/EN 166-compliant eye protection and chemical-resistant gloves (e.g., nitrile).

- Implement local exhaust ventilation to minimize aerosol formation.

- Wear a P95 respirator for particulate control or an OV/AG/P99 filter for higher exposure scenarios.

- Store in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: A typical synthesis involves:

Reacting 4-aminopiperidine with a cyclopentylamine derivative under nucleophilic substitution conditions.

Coupling the intermediate with an acetamide precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) and characterization by -/-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer:

- Store in airtight containers under inert gas (e.g., argon) at 2–8°C.

- Avoid prolonged exposure to humidity or light, which may hydrolyze the amide bond or degrade the piperidine moiety.

- Conduct periodic stability assays using HPLC (C18 column, UV detection at 254 nm) to monitor purity .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized under varying catalytic conditions?

Methodological Answer:

- Employ design of experiments (DoE) to test variables: catalyst type (e.g., Pd/C vs. Raney Ni), solvent polarity (DMF vs. THF), and temperature (25–80°C).

- Monitor reaction progress via TLC or inline FTIR spectroscopy.

- Optimize stoichiometry (1:1.2 molar ratio of piperidine to cyclopentylamine) to minimize side products. Post-reaction, isolate the product via recrystallization (ethanol/water) to achieve >95% purity .

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

Methodological Answer:

Q. How should contradictory data on receptor binding affinity be addressed?

Methodological Answer:

- Replicate assays under standardized conditions (e.g., pH 7.4, 25°C) to rule out environmental variability.

- Use orthogonal methods: surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic validation.

- Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure dataset consistency .

Q. What strategies elucidate metabolic pathways of this compound in vitro?

Methodological Answer:

- Incubate with human liver microsomes (HLMs) and NADPH cofactor at 37°C.

- Quench reactions at timed intervals and analyze metabolites via LC-QTOF-MS (positive ion mode).

- Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported toxicity profiles?

Methodological Answer:

- Cross-reference in vivo (rodent models) and in vitro (MTT assay on HepG2 cells) data.

- Validate findings using OECD-compliant protocols (e.g., Test No. 423 for acute oral toxicity).

- Account for batch-to-batch variability by repeating tests with independently synthesized batches .

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.